N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide
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Overview
Description
N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide typically involves multiple steps. The process begins with the preparation of the dioxolane and dioxane rings, followed by the introduction of the tert-butyl(diphenyl)silyl group. The final step involves the formation of the acetamide group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process would likely include rigorous purification steps, such as chromatography, to achieve high purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s unique structure allows it to modulate these targets effectively, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide: shares similarities with other silyl-protected compounds and dioxane derivatives.
Properties
Molecular Formula |
C30H43NO6Si |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide |
InChI |
InChI=1S/C30H43NO6Si/c1-21(32)31-24-19-33-29(5,6)36-26(24)27-25(35-30(7,8)37-27)20-34-38(28(2,3)4,22-15-11-9-12-16-22)23-17-13-10-14-18-23/h9-18,24-27H,19-20H2,1-8H3,(H,31,32)/t24-,25-,26-,27-/m1/s1 |
InChI Key |
QJQZRTCRJCPPBK-FPCALVHFSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1COC(O[C@H]1[C@H]2[C@H](OC(O2)(C)C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(C)C |
Canonical SMILES |
CC(=O)NC1COC(OC1C2C(OC(O2)(C)C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(C)C |
Origin of Product |
United States |
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